1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an amino group, an iodine atom, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-iodoaniline and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized ketones, reduced alcohols, and biaryl compounds.
Scientific Research Applications
1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in binding to target molecules, while the chloropropanone moiety facilitates the compound’s reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-iodophenyl)methanol
- 1-(3-Amino-4-iodophenyl)thiourea
- (3-Amino-4-iodophenyl)-phenylmethanone
Uniqueness
1-(3-Amino-4-iodophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that make it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C9H9ClINO |
---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(3-amino-4-iodophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,12H2,1H3 |
InChI Key |
PFQRYIIQPOHTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)N)Cl |
Origin of Product |
United States |
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